molecular formula C12H13N5O B2718194 N-[(furan-2-yl)methyl]-2,8-dimethyl-9H-purin-6-amine CAS No. 105142-80-1

N-[(furan-2-yl)methyl]-2,8-dimethyl-9H-purin-6-amine

Cat. No.: B2718194
CAS No.: 105142-80-1
M. Wt: 243.27
InChI Key: QVMAAOGLHXZLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(furan-2-yl)methyl]-2,8-dimethyl-9H-purin-6-amine is a heterocyclic compound that contains both furan and purine moieties The furan ring is a five-membered aromatic ring with one oxygen atom, while the purine ring system is a fused bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2,8-dimethyl-9H-purin-6-amine typically involves the reaction of a furan derivative with a purine derivative under specific conditions. One common method involves the use of 2-furoic acid and furfurylamine as starting materials. These reactants undergo a condensation reaction in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, often supported by microwave radiation to enhance reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and scalability. Additionally, purification methods such as crystallization or flash chromatography are employed to isolate the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2,8-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(furan-2-yl)methyl]-2,8-dimethyl-9H-purin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2,8-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(furan-2-yl)methyl]-2,8-dimethyl-9H-purin-6-amine is unique due to its combined furan and purine structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,8-dimethyl-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c1-7-14-10-11(13-6-9-4-3-5-18-9)15-8(2)17-12(10)16-7/h3-5H,6H2,1-2H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMAAOGLHXZLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=NC(=N2)C)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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